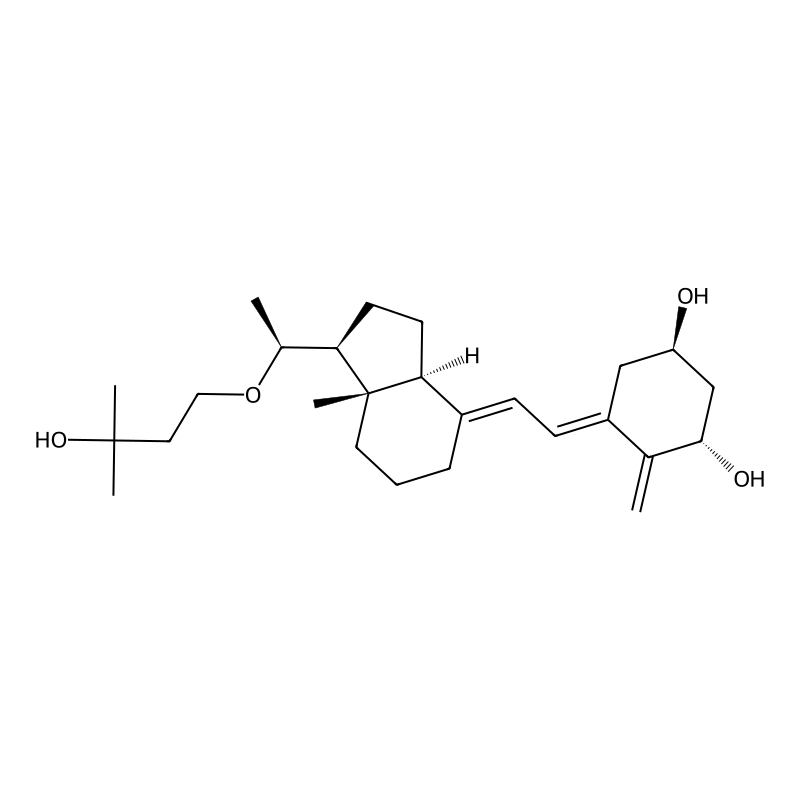Maxacalcitol

Content Navigation
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
Synonyms
Canonical SMILES
Isomeric SMILES
Description
Maxacalcitol, also known by its trade name Oxarol, is a synthetic analog of vitamin D3. It is primarily utilized for its role as a vitamin D receptor activator, specifically targeting conditions such as secondary hyperparathyroidism in patients undergoing hemodialysis. The compound is characterized by its unique chemical structure, which includes a modification at the 22nd carbon position, replacing the carbon atom with an oxygen atom. This alteration contributes to its pharmacological properties, allowing it to suppress parathyroid hormone levels with minimal impact on calcium metabolism compared to other vitamin D analogs.
The empirical formula of maxacalcitol is , and it has a molecular weight of approximately 418.62 g/mol. Its chemical structure can be represented as follows:
- IUPAC Name: (1R,3S,5Z)-5-{2-[(1S,3aS,4E,7aS)-1-[(1S)-1-(3-hydroxy-3-methylbutoxy)ethyl]-7a-methyl-octahydro-1H-inden-4-ylidene]ethylidene}-4-methylidenecyclohexane-1,3-diol.
Maxacalcitol was first approved for clinical use in Japan in 2010 and later in Taiwan in 2018.
Maxacalcitol undergoes various chemical transformations during its synthesis and metabolic processing. The primary reactions involved in its synthesis include:
- Reduction Reactions: These involve stereoselective reductions of ketones in the vitamin D precursor compounds.
- Hydroxylation: The introduction of hydroxyl groups at specific positions enhances its biological activity.
- Esterification and Etherification: Modifications that improve solubility and bioavailability.
Maxacalcitol exhibits significant biological activity as a vitamin D receptor agonist. Its primary effects include:
- Suppression of Parathyroid Hormone: It effectively lowers serum parathyroid hormone levels, which is crucial for managing secondary hyperparathyroidism.
- Minimal Calcemic Effect: Unlike other vitamin D analogs, maxacalcitol has a reduced effect on serum calcium levels, making it safer for patients who are sensitive to hypercalcemia .
- Topical Activity: Maxacalcitol is also used topically for treating psoriasis due to its ability to modulate skin cell proliferation.
Several synthesis methods have been developed for maxacalcitol:
- Classical Organic Synthesis: Traditional methods involve multiple steps starting from vitamin D precursors.
- Novel Synthetic Routes: Recent studies have introduced more efficient pathways that utilize commercially available vitamin D2 as starting material .
- Biotransformation Techniques: These methods leverage biological systems to facilitate specific transformations that yield maxacalcitol from simpler precursors .
Maxacalcitol is primarily used in the medical field for:
- Treatment of Secondary Hyperparathyroidism: Administered intravenously to patients undergoing dialysis.
- Psoriasis Management: Applied topically to alleviate symptoms associated with this skin condition.
The compound's unique profile allows it to be effective while minimizing potential side effects related to calcium metabolism.
Maxacalcitol has been studied for potential drug interactions:
- Magnesium Compounds: Co-administration with magnesium-containing drugs can increase serum magnesium levels .
- Calcium Supplements: Careful monitoring is advised when used alongside calcium supplements due to the risk of hypercalcemia.
Pharmacokinetic studies indicate that maxacalcitol has a short half-life and requires careful dosing schedules to maintain therapeutic efficacy while minimizing adverse effects .
Several compounds share structural or functional similarities with maxacalcitol:
| Compound Name | Key Features | Unique Aspects |
|---|---|---|
| Calcitriol | Active form of vitamin D3 | Stronger calcemic effect compared to maxacalcitol |
| Doxercalciferol | Vitamin D2 analog | Longer half-life; less potent than maxacalcitol |
| Paricalcitol | Another vitamin D receptor activator | Used primarily for secondary hyperparathyroidism; similar mechanism but different structure |
| Alfacalcidol | Vitamin D analog | Primarily used for osteoporosis; more potent calcemic effect |
Maxacalcitol's distinct modification at the 22nd carbon position contributes to its unique pharmacological profile, allowing it to suppress parathyroid hormone levels effectively while minimizing calcium-related side effects compared to other analogs.
XLogP3
GHS Hazard Statements
H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];
H310 (100%): Fatal in contact with skin [Danger Acute toxicity, dermal];
H315 (90.91%): Causes skin irritation [Warning Skin corrosion/irritation];
H330 (90.91%): Fatal if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Acute Toxic;Irritant








